
3-(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)-PYRIDINE
Descripción general
Descripción
3-(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)-PYRIDINE is a chemical compound that features a pyridine ring substituted with a 4,5-dimethyl-1H-imidazole group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)-PYRIDINE typically involves the reaction of 4,5-dimethylimidazole with a pyridine derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by nucleophilic substitution on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)-PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The imidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.
Aplicaciones Científicas De Investigación
3-(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)-PYRIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)-PYRIDINE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)-PHENYLAMINE: Similar structure but with a phenyl group instead of a pyridine ring.
4-CHLORO-3-(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)PHENOL: Contains a phenol group and a chlorine substituent.
Uniqueness
3-(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)-PYRIDINE is unique due to the presence of both the imidazole and pyridine rings, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications in research and industry.
Actividad Biológica
3-(4,5-Dimethyl-1H-imidazol-2-yl)-pyridine is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound consists of a pyridine ring substituted with a 4,5-dimethyl-1H-imidazole group. The synthesis typically involves the reaction of 4,5-dimethylimidazole with a pyridine derivative, often using bases like sodium hydride or potassium carbonate for deprotonation followed by nucleophilic substitution.
Synthetic Route Overview
Step | Description |
---|---|
1 | Deprotonation of 4,5-dimethylimidazole using sodium hydride. |
2 | Nucleophilic substitution on the pyridine ring. |
3 | Purification and characterization using NMR and mass spectrometry. |
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole-pyridine derivatives, including this compound. In vitro tests against various breast cancer cell lines (e.g., MDA-MB-468, BT-474) have shown promising results. Notably, specific derivatives exhibited IC50 values below 50 μM, indicating significant cytotoxic effects .
Key Findings from Recent Studies:
- Compounds Tested: A series of imidazole-pyridine derivatives were synthesized and tested.
- Cell Lines: MDA-MB-468 (ER−), BT-474 (ER+), T47D (ER+), and MCF-7 (ER+) were used for testing.
- Results:
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Metal Ion Coordination: The imidazole ring can coordinate with metal ions, enhancing catalytic activity.
- Hydrogen Bonding: The pyridine ring facilitates hydrogen bonding and π-π interactions, which can influence binding affinity to biological targets.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for antimicrobial activity. Preliminary studies suggest that it may act as a ligand in biochemical assays and show potential against various microbial strains .
Case Studies and Research Applications
Several research applications have been identified for this compound:
- Drug Development: Investigated as a lead compound for developing new anticancer drugs.
- Biochemical Assays: Used in studies assessing enzyme inhibition and ligand-receptor interactions.
- Material Science: Explored for its utility in developing new materials and catalysts due to its unique chemical properties .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
3-(4,5-Dimethyl-1H-imidazol-2-YL)-Phenylamine | Phenyl Substituted | Anticancer Activity |
4-Chloro-3-(4,5-Dimethyl-1H-imidazol-2-YL)Phenol | Chlorinated Phenol | Antimicrobial Effects |
Q & A
Q. Basic: What are the optimal synthetic routes for 3-(4,5-dimethyl-1H-imidazol-2-yl)-pyridine?
Answer:
The compound can be synthesized via cyclocondensation of substituted pyridine and imidazole precursors. A common approach involves refluxing 4,5-dimethyl-1H-imidazole-2-carbaldehyde with 3-aminopyridine in glacial acetic acid under nitrogen, followed by purification via column chromatography (similar to methods in and ). Key parameters include reaction time (3–6 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for aldehyde:amine). Yield optimization may require catalytic acid/base conditions (e.g., HCl or triethylamine) to enhance imine formation .
Q. Basic: Which characterization techniques are critical for confirming the structure of this compound?
Answer:
- X-ray crystallography : Resolve the 3D structure using SHELX software for refinement ( ). For non-crystalline samples, employ NMR spectroscopy (1H/13C) to confirm substituent positions (e.g., δ 7.3–8.3 ppm for pyridine protons, δ 2.1–2.5 ppm for methyl groups) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C10H12N3: 174.1031) .
- FT-IR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for imidazole) .
Q. Advanced: How to resolve contradictions between experimental and computational spectral data?
Answer:
Discrepancies often arise from solvent effects or conformational flexibility.
Cross-validation : Compare experimental NMR with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* basis set in Gaussian). Adjust for solvent polarity using PCM models .
Dynamic NMR : Perform variable-temperature studies to detect tautomerism or rotational barriers (e.g., imidazole ring puckering) .
Crystallographic validation : Use X-ray data to anchor computational models .
Q. Advanced: What computational strategies predict the compound’s interactions with biological targets?
Answer:
- Molecular docking (AutoDock/Vina) : Screen against receptors (e.g., kinases or GPCRs) using the compound’s minimized structure (MMFF94 force field). Prioritize binding pockets with high complementarity to the imidazole-pyridine scaffold .
- MD simulations (AMBER/GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze hydrogen bonds (e.g., pyridine N with Asp/Glu residues) and hydrophobic interactions (methyl groups) .
Q. Basic: How does the compound behave in acidic or basic conditions?
Answer:
- Acidic conditions (pH < 3) : Protonation occurs at the pyridine nitrogen (pKa ~4.8), enhancing solubility but potentially altering reactivity (e.g., reduced nucleophilicity).
- Basic conditions (pH > 9) : Imidazole NH deprotonation (pKa ~14.5) may destabilize the ring. Monitor via UV-Vis spectroscopy (λ shifts at 250–300 nm) .
Q. Advanced: What experimental assays identify its biological targets?
Answer:
- Receptor binding assays : Use radiolabeled (³H/¹⁴C) compound in competitive displacement studies (e.g., with known ligands for histamine or serotonin receptors) .
- Enzyme inhibition : Screen against cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorogenic substrates. Calculate IC50 via Michaelis-Menten kinetics .
Q. Basic: How to address poor aqueous solubility for in vitro studies?
Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Salt formation : React with HCl to form hydrochloride salts (enhanced solubility via ion-dipole interactions) .
- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) for controlled release .
Q. Advanced: What strategies enable derivatization of the core scaffold?
Answer:
- Electrophilic substitution : Brominate the pyridine ring using NBS (N-bromosuccinimide) under radical conditions (AIBN initiator) .
- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups at the imidazole C4/C5 positions (Pd(PPh3)4 catalyst, K2CO3 base) .
Q. Advanced: How to resolve crystallographic disorder in X-ray structures?
Answer:
- SHELXL refinement : Apply PART instructions to model disordered methyl/pyridine moieties. Use ISOR restraints for thermal parameters .
- Hydrogen bonding analysis : Identify stabilizing interactions (e.g., N–H⋯O/N) to refine occupancy ratios () .
Q. Basic: What are the stability considerations for long-term storage?
Answer:
Propiedades
IUPAC Name |
3-(4,5-dimethyl-1H-imidazol-2-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-8(2)13-10(12-7)9-4-3-5-11-6-9/h3-6H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBOFZKUTHIEBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CN=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483338 | |
Record name | Pyridine, 3-(4,5-dimethyl-1H-imidazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53316-50-0 | |
Record name | Pyridine, 3-(4,5-dimethyl-1H-imidazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.